Methyl 3-(2-formylphenoxy)pent-2-enoate
Description
Methyl 3-(2-formylphenoxy)pent-2-enoate is an α,β-unsaturated ester characterized by a pent-2-enoate backbone substituted with a 2-formylphenoxy group. Its synthesis typically involves controlled reaction conditions, such as maintaining temperatures at 50°C during hydrolysis to prevent overreaction, as demonstrated in the preparation of structurally related compounds (e.g., methyl 2-(2-formylphenoxy)-2-phenylacetates) . The presence of the formylphenoxy group enhances its reactivity in nucleophilic additions and cyclocondensation reactions, making it valuable for constructing complex molecular architectures like coumarin derivatives or imidazole-based systems .
Properties
CAS No. |
740816-12-0 |
|---|---|
Molecular Formula |
C13H14O4 |
Molecular Weight |
234.25 g/mol |
IUPAC Name |
methyl 3-(2-formylphenoxy)pent-2-enoate |
InChI |
InChI=1S/C13H14O4/c1-3-11(8-13(15)16-2)17-12-7-5-4-6-10(12)9-14/h4-9H,3H2,1-2H3 |
InChI Key |
DFNHORQJMWAMRP-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=CC(=O)OC)OC1=CC=CC=C1C=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(2-formylphenoxy)pent-2-enoate typically involves the reaction of 2-formylphenol with methyl 3-bromopent-2-enoate under basic conditions. The reaction proceeds via a nucleophilic substitution mechanism where the phenoxide ion attacks the electrophilic carbon of the bromoester, leading to the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(2-formylphenoxy)pent-2-enoate undergoes various types of chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The ester group can undergo nucleophilic substitution reactions with nucleophiles like amines or alcohols to form amides or esters, respectively.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) in methanol.
Substitution: Ammonia (NH3) or primary amines in the presence of a base.
Major Products Formed
Oxidation: 3-(2-formylphenoxy)pent-2-enoic acid.
Reduction: Methyl 3-(2-hydroxyphenoxy)pent-2-enoate.
Substitution: Methyl 3-(2-formylphenoxy)pent-2-enamide.
Scientific Research Applications
Methyl 3-(2-formylphenoxy)pent-2-enoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl 3-(2-formylphenoxy)pent-2-enoate involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their function. The phenoxy ring can also participate in π-π interactions with aromatic residues in biomolecules, influencing their activity.
Comparison with Similar Compounds
The structural and functional uniqueness of methyl 3-(2-formylphenoxy)pent-2-enoate is best understood through comparison with analogous compounds. Below is a detailed analysis of its key structural analogs, highlighting differences in substituents, reactivity, and applications.
Structural Analogs with Formylphenoxy Substituents
Key Observations :
- Reactivity: this compound and 490-M27 both undergo cyclization, but the latter’s methoxyimino group directs reactivity toward metabolic pathways .
- Applications: The coumarin derivative () highlights the role of formylphenoxy groups in photophysical applications, whereas this compound is more versatile in heterocyclic synthesis .
Analogs with Pent-2-enoate Backbones
Key Observations :
- Substituent Effects: The benzylamino group in (Z)-Ethyl 3-(benzylamino)pent-2-enoate enables nucleophilic reactivity absent in the formylphenoxy analog .
Analogs with Phenoxy/Aromatic Substituents
Key Observations :
- Functional Group Diversity: The 3-oxo group in methyl 3-oxo-2-phenylpropanoate shifts reactivity toward ketone-specific reactions (e.g., aldol), unlike the α,β-unsaturated ester in the target compound .
- Commercial Utility: 3-Hydroxy-2-phenoxyphenyl 2-methylprop-2-enoate’s commercial availability suggests industrial relevance, whereas this compound remains primarily a research chemical .
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